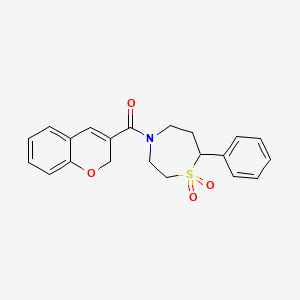
4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a chromene moiety (a common structure in many organic compounds, particularly in bioactive molecules), a phenyl group (a common aromatic ring structure), and a thiazepane ring (a seven-membered ring containing one nitrogen and one sulfur atom) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The chromene and phenyl groups are aromatic, contributing to the compound’s stability, while the thiazepane ring introduces heteroatoms (nitrogen and sulfur), which can significantly affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the chromene, phenyl, and thiazepane moieties. The chromene and phenyl groups, being aromatic, might undergo electrophilic aromatic substitution reactions. The thiazepane ring, with its nitrogen and sulfur atoms, might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, the presence of aromatic rings (chromene and phenyl) might make the compound relatively stable and less reactive, while the thiazepane ring might increase its reactivity .Mécanisme D'action
Target of Action
Compounds with similar structures, such as coumarin-chalcone hybrids, have been found to exhibit antioxidant potential .
Mode of Action
Coumarin-chalcone hybrids have been shown to inhibit oxidative stress, which is a key mechanism in the treatment of several disease conditions .
Biochemical Pathways
It’s worth noting that coumarin-chalcone hybrids have been shown to exhibit antioxidant activity, suggesting that they may affect pathways related to oxidative stress .
Pharmacokinetics
A compound with a similar structure, xh04, exhibited better preliminary pharmacokinetics in human and rat liver microsomes in vitro .
Result of Action
Compounds with similar structures have been shown to exhibit significant antioxidant potential .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has many advantages for lab experiments. This compound is relatively easy to synthesize and is relatively inexpensive. In addition, this compound can be used to study the effects of certain enzymes and receptors, and to study the effects of certain drugs. However, there are some limitations to the use of this compound in lab experiments. This compound is not very stable and has a relatively short shelf life. In addition, this compound is not very soluble in water, which makes it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the use of 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione. One potential direction is to use this compound to study the effects of certain drugs on specific enzymes and receptors. Another potential direction is to use this compound to study the effects of certain hormones and neurotransmitters on specific proteins. In addition, this compound could be used to study the effects of certain genes and mutations on specific proteins. Finally, this compound could be used to study the effects of certain drugs on specific genes and mutations.
Méthodes De Synthèse
4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be synthesized through a variety of methods. One of the most common methods is through the reaction of 4-hydroxy-2H-chromene-3-carbaldehyde with phenyl-1lambda6,4-thiazepane-1,1-dione. This reaction produces the desired product with a yield of about 70-80%. Other methods for synthesis include the use of palladium-catalyzed cross-coupling reactions, the use of microwave-assisted synthesis, and the use of solid-phase synthesis.
Applications De Recherche Scientifique
4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in a variety of scientific research applications. It has been used to study the effects of certain enzymes and receptors, and to study the effects of certain drugs. It has also been used to study the effects of certain hormones and neurotransmitters. In addition, this compound has been used to study the effects of certain genes and to study the effects of certain mutations.
Propriétés
IUPAC Name |
2H-chromen-3-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-21(18-14-17-8-4-5-9-19(17)26-15-18)22-11-10-20(27(24,25)13-12-22)16-6-2-1-3-7-16/h1-9,14,20H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFUDVNNQTWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)
![N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6424678.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)
![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424701.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)
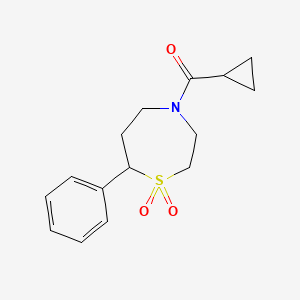
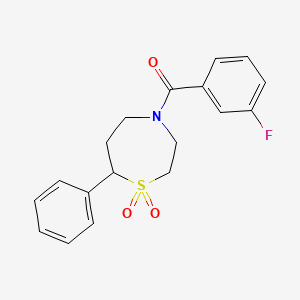
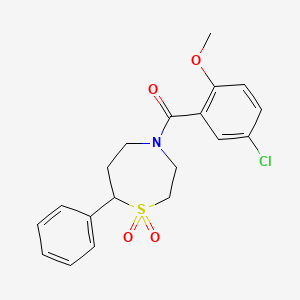
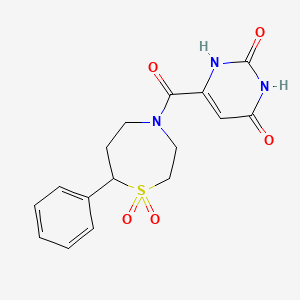
![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)
![methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6424763.png)